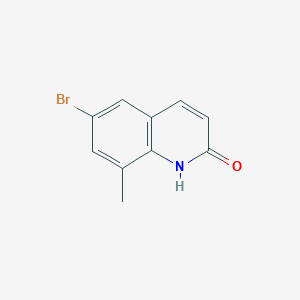

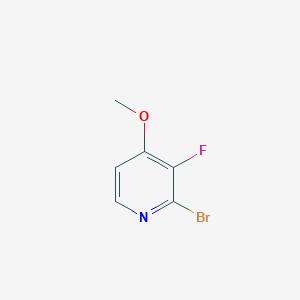

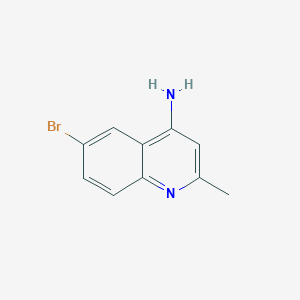

4-Amino-6-bromo-2-methylquinoline

説明

4-Amino-6-bromo-2-methylquinoline is a compound that falls within the class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 4-Amino-6-bromo-2-methylquinoline, they offer insights into the synthesis and properties of related quinoline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in the field of organic chemistry. The first paper describes a general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which are synthesized from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. The structure of this intermediate was confirmed by X-ray crystallography. The synthesis involves the conversion of this intermediate into a 4-haloquinoline, which is then used to introduce various substituents, including alkyl, alkoxy, halo, cyano, and others . This methodology could potentially be adapted for the synthesis of 4-Amino-6-bromo-2-methylquinoline by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. In the first paper, X-ray crystallography was used to confirm the structure of the intermediate used in the synthesis of various quinoline derivatives . Although the exact structure of 4-Amino-6-bromo-2-methylquinoline is not provided, it can be inferred that similar analytical techniques could be employed to determine its molecular structure and confirm the positions of the amino, bromo, and methyl groups on the quinoline ring.

Chemical Reactions Analysis

The reactivity of quinoline derivatives is influenced by the substituents on the quinoline ring. The first paper does not detail specific chemical reactions of the synthesized compounds, but it does mention the introduction of various substituents, which suggests that these quinoline derivatives can undergo further chemical transformations . For 4-Amino-6-bromo-2-methylquinoline, the presence of an amino group could allow for reactions such as acylation or alkylation, while the bromo group could participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The papers provided do not discuss the physical and chemical properties of 4-Amino-6-bromo-2-methylquinoline specifically. However, based on the general properties of quinolines, it can be expected to exhibit typical aromatic compound behavior, such as planarity, stability, and potential for π-π interactions. The presence of an amino group could increase the compound's solubility in water, while the bromo group could make it more reactive in certain chemical reactions .

科学的研究の応用

-

Pharmaceutical Research

- Application : Quinoline and its derivatives, including 4-Amino-6-bromo-2-methylquinoline, have been found to have substantial biological activities . They are essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .

- Methods of Application : There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

- Results : The main part of the research focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

-

Antimicrobial Research

- Application : Some quinoline derivatives have shown to be more active antimicrobial agents when compared with ampicillin, norfloxacin .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

- Chemical Research

- Application : 4-Amino-6-bromo-2-methylquinoline is a chemical compound used in various chemical research .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

- Halogenated Heterocycles Research

- Application : 4-Amino-6-bromo-2-methylquinoline is a halogenated heterocycle used in various chemical research .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for drug discovery . Future research may focus on the synthesis of bioactive derivatives and the exploration of their pharmacological activities .

特性

IUPAC Name |

6-bromo-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMSKHOXTXOECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540110 | |

| Record name | 6-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-bromo-2-methylquinoline | |

CAS RN |

96938-26-0 | |

| Record name | 6-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

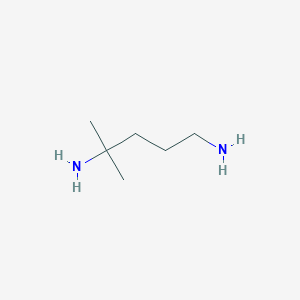

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)